N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of furan, pyridine, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions to form the final product.
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Step 1: Synthesis of Furan Intermediate
Reagents: Furan, bromine
Conditions: Room temperature, solvent (e.g., dichloromethane)
Reaction: Bromination of furan to form 2-bromofuran
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Step 2: Synthesis of Pyridine Intermediate
Reagents: Pyridine, formaldehyde, hydrogen cyanide
Conditions: Acidic medium, reflux
Reaction: Formation of 3-(pyridin-3-yl)propanenitrile
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Step 3: Coupling Reaction
Reagents: 2-bromofuran, 3-(pyridin-3-yl)propanenitrile, palladium catalyst
Conditions: Elevated temperature, inert atmosphere
Reaction: Palladium-catalyzed cross-coupling to form 5-(furan-2-yl)pyridin-3-yl intermediate
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Step 4: Final Assembly
Reagents: 5-(furan-2-yl)pyridin-3-yl intermediate, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, coupling agents (e.g., EDC, HOBt)
Conditions: Room temperature, solvent (e.g., DMF)
Reaction: Amide bond formation to yield the final compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the furan and pyridine rings
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Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperature
Products: Reduced forms of the dihydropyridine ring
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Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Room temperature, solvent (e.g., chloroform)
Products: Halogenated derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, DMF, chloroform
Catalysts: Palladium, platinum
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the combination of furan, pyridine, and dihydropyridine rings.
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Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
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Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(pyridin-3-yl)furan-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings, such as thiophene or benzene. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-6-2-4-14(17(20)22)16(21)19-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJQODZICYOQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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